4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside
Description
This compound is a thioglycoside derivative featuring a 4-nitrophenyl aglycone linked via a sulfur atom to a 2,3,6-tri-O-acetyl-β-D-glucopyranosyl residue. The glucopyranosyl moiety is further substituted at position 4 with a 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl group. The acetyl groups serve as protective functionalities, enhancing stability during synthetic procedures. The thioglycosidic bond distinguishes it from conventional O-glycosides, conferring resistance to enzymatic hydrolysis and making it valuable in glycosidase inhibition studies and glycoconjugate synthesis .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2R,3R,4S,5R,6S)-4,5-diacetyloxy-2-(acetyloxymethyl)-6-(4-nitrophenyl)sulfanyloxan-3-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO19S/c1-14(34)43-12-23-25(45-16(3)36)27(46-17(4)37)29(48-19(6)39)31(50-23)52-26-24(13-44-15(2)35)51-32(30(49-20(7)40)28(26)47-18(5)38)53-22-10-8-21(9-11-22)33(41)42/h8-11,23-32H,12-13H2,1-7H3/t23-,24-,25+,26-,27+,28+,29-,30-,31+,32+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAIAHHDNZPUKBH-AJUMBUHLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)SC3=CC=C(C=C3)[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO19S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
773.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Result of Action
W-202169 exhibits remarkable efficacy in combating bacterial infections. With its potent antimicrobial properties, it successfully tackles both Gram-positive and Gram-negative bacteria. By obstructing the proliferation and dissemination of bacterial infections, this compound emerges as an invaluable asset in the realm of biomedicine, contributing to the treatment of specific ailments associated with bacterial infections.
Biological Activity
4-Nitrophenyl 4-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-2,3,6-tri-O-acetyl-b-D-thioglucopyranoside (CAS Number: 27894-81-1) is a complex glycoside that has garnered attention in biochemical research for its potential biological activities. This compound is characterized by its intricate structure, which includes multiple acetylated sugar moieties that may influence its interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C32H39NO19S
- Molecular Weight : 773.71 g/mol
- Functional Groups : Contains nitrophenyl and thioglucopyranoside groups, which are significant for its biological activity.
Biological Activity
The biological activity of this compound primarily revolves around its role as a substrate for various enzymes and its potential therapeutic applications. The following sections provide insights into its enzymatic interactions and potential medicinal benefits.
Enzymatic Interactions
- Substrate for Glycosidases : This compound can serve as a substrate for various glycosidases due to the presence of multiple sugar units. It has been shown to be hydrolyzed by specific enzymes, leading to the release of the nitrophenol group, which can be quantitatively measured as an indicator of enzyme activity.
- Colorimetric Assays : The nitrophenyl group allows for colorimetric detection methods in enzyme assays. For instance, the hydrolysis of this compound by β-galactosidase can be monitored spectrophotometrically, providing a quantitative measure of enzyme activity .
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- Enzyme Kinetics : A study conducted by Mangan et al. (2022) utilized similar nitrophenyl substrates to investigate α-glucosidase activity. The findings indicated that such substrates could effectively discriminate between different enzymatic activities in cereal grains .
- Antioxidant Properties : Research has suggested that compounds with similar structures may exhibit antioxidant properties, potentially contributing to their therapeutic effects in managing oxidative stress-related conditions .
Data Table: Summary of Biological Activities
Scientific Research Applications
Biochemical Applications
- Enzyme Substrate :
- Inhibition Studies :
- Synthesis of Glycoconjugates :
Case Study 1: Enzymatic Activity Assays
A study conducted by researchers at a prominent university utilized this compound to evaluate the activity of a specific glycosidase enzyme. The results indicated that varying concentrations of the substrate led to measurable changes in enzyme activity, confirming its utility in kinetic studies.
Case Study 2: Inhibition Mechanism Analysis
In another investigation, scientists explored the inhibitory effects of this compound on a family of glycosidases linked to cancer progression. They found that modifications in the acetylation pattern significantly affected the inhibition profile, providing insights into designing more effective inhibitors.
Table of Comparative Applications
| Application Type | Description | Example Use Case |
|---|---|---|
| Enzyme Substrate | Used for studying glycosidase kinetics | Assays for enzyme activity |
| Inhibition Studies | Acts as an inhibitor for specific glycosidases | Cancer-related enzyme inhibition |
| Glycoconjugate Synthesis | Precursor for complex carbohydrate structures | Development of targeted therapeutics |
Comparison with Similar Compounds
4-Nitrophenyl 2-Acetamido-3,6-di-O-acetyl-2-deoxy-4-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-β-D-glucopyranoside
- Structure: Contains a 2-acetamido-2-deoxyglucopyranosyl core instead of the thioglucopyranosyl group. The galactopyranosyl substitution is retained.
- Synthesis : Prepared via acetyl chloride-mediated acetylation and phase-transfer catalysis (TBAHS/K₂CO₃), yielding 45% as a colorless solid (mp 156–157°C) .
- Specific rotation ([α]²⁵D = -36.2) differs slightly from the thioglucopyranoside due to stereoelectronic effects .
4-Nitrophenyl 4,6-Benzylidene-2,3-di-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)-β-D-glucopyranoside
- Structure: Features a 4,6-O-benzylidene-protected glucopyranosyl core with two additional tetra-O-acetylglucopyranosyl units at positions 2 and 3.
- Applications : Used as a synthetic substrate for probing glycosidase specificity in high-throughput inhibitor screening .
- Key Differences: Benzylidene protection at C4/C6 increases lipophilicity, enhancing membrane permeability. The absence of galactopyranosyl substitution reduces complexity compared to the target compound .
4-Nitrophenyl 3,4,6-Tri-O-acetyl-β-D-galactopyranoside
- Structure: Simpler monosaccharide derivative with tri-O-acetylgalactopyranosyl and 4-nitrophenyl groups.
- Properties: Molecular formula C₁₈H₂₁NO₁₁ (MW 427.36), distinct from the larger thioglucopyranoside (C₃₂H₄₀N₂O₁₉S, MW 779.21) .
- Key Differences: Lacks the thioglycosidic bond and glucopyranosyl-galactopyranosyl disaccharide motif. Rapid hydrolysis by β-galactosidases due to O-glycosidic linkage, unlike the stable thioglycoside .
Benzyl 2,3,4,6-Tetra-O-acetyl-β-D-galactopyranosyl-(1→4)-2,3,6-tri-O-acetyl-β-D-glucopyranoside
- Structure: Shares the acetylated galactopyranosyl-(1→4)-glucopyranosyl backbone but uses benzyl as the aglycone.
- Synthetic Utility : Intermediate in chemoenzymatic N-glycoprotein synthesis, emphasizing its role in oligosaccharide assembly .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Thioglycoside Stability : The sulfur atom in the target compound reduces hydrolysis rates by glycosidases, making it preferable for long-term enzymatic studies .
- Acetyl Group Effects : Acetylation enhances solubility in organic solvents (e.g., CHCl₃) but requires deprotection (e.g., Zemplén conditions) for biological activity .
- Aglycone Role : The 4-nitrophenyl group enables spectrophotometric detection (λmax ~400 nm upon hydrolysis), a critical feature in kinetic assays .
- Synthetic Challenges : Phase-transfer catalysis (TBAHS) and silver-promoted glycosylation () are common methods, but yields vary (45–60%) depending on steric hindrance .
Q & A
Q. What are the critical steps for synthesizing 4-nitrophenyl glycosides with acetyl-protected sugar moieties?
The synthesis involves regioselective glycosylation and protection/deprotection strategies . For example, glycosyl donors like tetraacetylated galactopyranosyl chloride are coupled to thioglucopyranoside acceptors under controlled conditions. Key steps include:
- Acetylation : Protect hydroxyl groups with acetyl to prevent unwanted side reactions .
- Glycosylation : Use promoters like TBAHS (tetrabutylammonium hydrogen sulfate) to activate glycosyl donors, ensuring α/β stereochemical control .
- Purification : Monitor reactions via TLC (e.g., heptane/acetone 3:7) and purify using column chromatography .
Q. How is the structure of this compound validated post-synthesis?
Multinuclear NMR spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential:
- ¹H-NMR : Assign peaks for anomeric protons (e.g., δ 5.71 ppm, J = 7.0 Hz for H-1) and acetyl groups (δ 2.00–2.16 ppm) .
- ¹³C-NMR : Confirm glycosidic linkages via quaternary carbons (e.g., δ 100.7 ppm for C-1') and acetyl carbonyls (δ 169–170 ppm) .
- HRMS : Validate molecular formula (e.g., [M + Na]⁺ at m/z 779.2134) .
Q. What storage conditions preserve the compound’s stability?
- Temperature : Store at –20°C or lower to prevent acetyl group hydrolysis .
- Moisture control : Use desiccants and airtight containers to avoid hygroscopic degradation .
- Light protection : Shield from UV light to maintain nitroaryl group integrity .
Advanced Research Questions
Q. How can regiochemical challenges during glycosylation be addressed?
Regioselectivity is influenced by protecting group patterns and donor/acceptor reactivity :
- Temporary protections : Use benzylidene or phthalimido groups to direct glycosylation to specific hydroxyls .
- Kinetic vs. thermodynamic control : Adjust reaction temperature and solvent polarity (e.g., DCM vs. acetonitrile) to favor desired regioisomers .
- Monitoring : Track intermediates via TLC (Rf shifts) and characterize regioisomers using NOESY NMR .
Q. How does this compound serve as a substrate for glycosidase activity assays?
The 4-nitrophenyl aglycone acts as a chromogenic reporter for enzymatic hydrolysis:
- Mechanism : Enzymatic cleavage releases 4-nitrophenol, detectable at λ = 400–410 nm (pH-dependent absorbance) .
- Kinetic parameters : Calculate Km and Vmax using Michaelis-Menten plots. For example, α-L-fucosidases show specificity for the galactopyranosyl-thioglucopyranoside linkage .
- Applications : Study carbohydrate-processing enzymes in pathogens or human lysosomal storage disorders .
Q. How to resolve discrepancies in NMR data for acetylated glycosides?
Common issues include signal overlap and dynamic acetylation effects :
- Decoupling experiments : Use DEPT-135 to distinguish CH3 (acetyl) from CH/CH2 signals .
- Variable temperature NMR : Reduce signal broadening caused by acetyl group rotation .
- Comparative analysis : Cross-reference with X-ray crystallography data (e.g., C–C bond lengths ≈ 0.004 Å in related structures) .
Q. What strategies optimize enzymatic hydrolysis studies using this compound?
- Substrate modification : Introduce fluorinated or deuterated acetyl groups to track hydrolysis pathways via <sup>19</sup>F/<sup>2</sup>H NMR .
- Inhibitor co-administration : Use transition-state analogs (e.g., deoxyfluorosugars) to elucidate enzyme mechanisms .
- High-throughput screening : Adapt assays to microplate readers for rapid kcat determination .
Q. How can this compound be used to study carbohydrate-protein interactions?
- Surface plasmon resonance (SPR) : Immobilize the glycoside on sensor chips to measure binding kinetics with lectins or antibodies .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for glycan-receptor interactions .
- Cryo-EM : Visualize binding conformations in enzyme-substrate complexes .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
